2,6-Dibromo-3-methyl-4-nitrophenol
Overview
Description
2,6-Dibromo-3-methyl-4-nitrophenol is an organic compound with the molecular formula C7H5Br2NO3. It is a derivative of phenol, characterized by the presence of two bromine atoms, a methyl group, and a nitro group attached to the benzene ring. This compound is known for its pale yellow crystalline appearance and is primarily used in various chemical syntheses and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dibromo-3-methyl-4-nitrophenol can be synthesized through the bromination of 3-methyl-4-nitrophenol. The process involves dissolving 3-methyl-4-nitrophenol in glacial acetic acid and adding bromine dropwise with continuous stirring. The reaction mixture is then warmed to remove excess bromine, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process is optimized to minimize by-products and maximize the efficiency of bromine utilization .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dibromo-3-methyl-4-nitrophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can replace the bromine atoms in the presence of a suitable base.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can reduce the nitro group.
Major Products:
- Substitution reactions yield various substituted phenols depending on the nucleophile used.
- Reduction reactions produce 2,6-dibromo-3-methyl-4-aminophenol .
Scientific Research Applications
2,6-Dibromo-3-methyl-4-nitrophenol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3-methyl-4-nitrophenol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atoms enhance the compound’s reactivity, facilitating its participation in different chemical reactions .
Comparison with Similar Compounds
2,6-Dibromo-4-nitrophenol: Similar in structure but lacks the methyl group, affecting its reactivity and applications.
2-Bromo-4-methyl-6-nitrophenol: Contains only one bromine atom, leading to different chemical properties and uses.
Uniqueness: 2,6-Dibromo-3-methyl-4-nitrophenol is unique due to the presence of both bromine atoms and a methyl group, which confer distinct chemical and physical properties. These structural features make it a valuable compound in various synthetic and industrial processes .
Properties
IUPAC Name |
2,6-dibromo-3-methyl-4-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2NO3/c1-3-5(10(12)13)2-4(8)7(11)6(3)9/h2,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHPHFJJKHXWHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1[N+](=O)[O-])Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377806 | |
Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14401-03-7 | |
Record name | 2,6-dibromo-3-methyl-4-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60377806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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